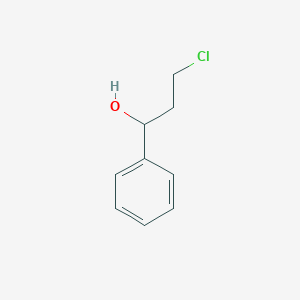

3-Chloro-1-phenylpropan-1-ol

Description

The exact mass of the compound 3-Chloro-1-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-1-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341286 | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18776-12-0 | |

| Record name | 3-Chloro-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-1-phenylpropan-1-ol, a pivotal chemical intermediate in modern organic synthesis. With its dual reactive centers—a secondary alcohol and a primary alkyl chloride—this molecule offers significant synthetic versatility. It is particularly valued in the pharmaceutical industry as a chiral building block for the synthesis of prominent antidepressant medications.[1][2] This document delves into its chemical and physical properties, established synthetic and analytical protocols, key chemical transformations, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physical Properties

3-Chloro-1-phenylpropan-1-ol is an aryl-substituted halogenated alcohol.[3] The presence of a chiral center at the carbinol carbon (C1) means it can exist as two enantiomers, (R) and (S), or as a racemic mixture. The stereochemistry of this precursor is often critical, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API).[3]

Chemical Structure and Identifiers

The molecule consists of a phenyl ring and a 3-chloropropyl chain attached to the same carbon, which also bears a hydroxyl group.

| Identifier | Data | Reference |

| IUPAC Name | 3-chloro-1-phenylpropan-1-ol | [4] |

| Molecular Formula | C₉H₁₁ClO | [4][5] |

| Molecular Weight | 170.63 g/mol | [3][4] |

| CAS Number (Racemate) | 18776-12-0 | [3][4] |

| CAS Number ((R)-enantiomer) | 100306-33-0 | [1][6] |

| CAS Number ((S)-enantiomer) | 100306-34-1 | [7][8] |

| InChIKey (Racemate) | JZFUHAGLMZWKTF-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physical properties can vary slightly depending on the isomeric form (racemic vs. enantiopure).

| Property | Value | Reference |

| Appearance | White to off-white solid or pale yellow oil | [1][5] |

| Melting Point | 31.0 to 36.0 °C (Racemate) | [5] |

| 57-59 °C ((R)-enantiomer) | [9] | |

| 58-60 °C ((S)-enantiomer) | [8] | |

| Boiling Point | 116 °C at 4 mmHg | [5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like Chloroform, DMSO, and Ethyl Acetate. | [5][10] |

| pKa | 13.92 ± 0.20 (Predicted) | [5] |

Synthesis of 3-Chloro-1-phenylpropan-1-ol

The most prevalent synthetic route involves a two-step process: the Friedel-Crafts acylation of benzene to form the ketone precursor, followed by its reduction to the target alcohol. The choice of reduction method determines the final stereochemistry.

Overall Synthetic Pathway

The synthesis begins with readily available starting materials and proceeds through a key ketone intermediate, 3-chloro-1-phenylpropan-1-one (also known as 3-chloropropiophenone).

Caption: Two-step synthesis of 3-Chloro-1-phenylpropan-1-ol.

Step 1: Synthesis of 3-Chloropropiophenone (Precursor)

The synthesis of the ketone intermediate is a classic Friedel-Crafts acylation.[11] Benzene is acylated using 3-chloropropionyl chloride with aluminum chloride (AlCl₃) acting as a Lewis acid catalyst to generate the acylium ion electrophile.[11][12][13]

Causality: The AlCl₃ coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. This electrophile is then attacked by the nucleophilic benzene ring to form the ketone.[13][14]

Step 2: Reduction to 3-Chloro-1-phenylpropan-1-ol

The reduction of the carbonyl group in 3-chloropropiophenone yields the final alcohol. This step is critical as it establishes the chiral center.

This protocol yields a racemic mixture of (R)- and (S)-3-chloro-1-phenylpropan-1-ol and is valued for its operational simplicity and high yields.[2] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups.[2]

-

Reaction Setup: Dissolve 3-chloropropiophenone (1 eq.) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.[5] Cool the solution to -10 °C to -5 °C using an ice-salt bath. The low temperature helps control the reaction rate and minimize side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.05-1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 0 °C.[5]

-

Reaction Monitoring: Stir the mixture at -5 °C for 10-20 minutes.[2] Progress can be monitored by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate eluent system, observing the disappearance of the starting ketone spot.[2][5]

-

Workup: Once the reaction is complete, slowly pour the mixture into a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) and ice.[5] This step quenches the excess NaBH₄ and protonates the resulting alkoxide.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (2x volumes). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield pure 3-chloro-1-phenylpropan-1-ol as a pale yellow oil or white solid.[2][5]

For pharmaceutical applications, obtaining a single enantiomer is paramount. This is achieved through asymmetric reduction.

-

Chiral Catalysts: A common method involves the reduction of 3-chloropropiophenone using a borane-THF complex in the presence of a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol.[9] This catalyst creates a chiral environment around the reducing agent, directing the hydride attack to one face of the ketone, yielding high enantiomeric excess (e.e.) of the desired (R)-alcohol.[1][9]

-

Biocatalysis: Enzymatic reductions offer an environmentally friendly alternative. For example, recombinant E. coli cells or microorganisms like Candida utilis can reduce the ketone to the (S)-alcohol with excellent yield (82-98%) and enantiomeric excess (>99% e.e.).[3][15]

Chemical Reactivity and Transformations

The molecule's synthetic utility stems from its two distinct reactive sites, which can be addressed selectively.

Caption: Key reaction pathways for 3-Chloro-1-phenylpropan-1-ol.

-

Nucleophilic Substitution at the Chloro Group: The primary carbon bearing the chlorine atom is an electrophilic site susceptible to attack by various nucleophiles.[3] This is the key transformation used in the synthesis of antidepressants like (R)-tomoxetine, where an amine displaces the chloride.[3]

-

Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon with the chlorine atom in an Sₙ2 reaction to form a phenyl-substituted epoxide.[3]

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification with acyl chlorides or oxidation to the corresponding ketone (3-chloropropiophenone).

Analytical Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods.

Spectroscopic Data Summary

| Technique | Key Observations and Chemical Shifts (δ) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37-7.43 (m, 5H, Aromatic-H)δ 4.91-4.98 (m, 1H, CH-OH)δ 3.51-3.80 (m, 2H, CH₂-Cl)δ 2.07-2.32 (m, 2H, -CH₂-)δ ~2.2 (br s, 1H, OH) | [5][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.7 (Aromatic C)δ 125.8-128.7 (Aromatic CH)δ 71.3 (CH-OH)δ 41.7 (-CH₂-)δ 41.5 (CH₂-Cl) | [9][11] |

| Mass Spectrometry (EI+) | m/z 170 [M⁺]m/z 172 [M+2]⁺ (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | [9] |

| Infrared (IR) | Conforms to structure, showing characteristic O-H and C-Cl stretches. | [16] |

Causality in NMR: In the ¹H NMR spectrum, the multiplet for the 5 aromatic protons confirms the phenyl group. The multiplet around 4.9 ppm is characteristic of the proton attached to both the phenyl ring and the hydroxyl group (the benzylic proton). The two multiplets for the ethyl chain protons arise from their diastereotopic nature adjacent to the chiral center. In ¹³C NMR, the peak around 71 ppm is indicative of the carbon atom bonded to the hydroxyl group.

Applications in Drug Development

3-Chloro-1-phenylpropan-1-ol, particularly its enantiopure forms, is a high-value intermediate in the pharmaceutical sector.[10] Its structure serves as a critical synthon for several widely used selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

-

(S)-Norfluoxetine: The (S)-enantiomer is an intermediate in the preparation of (S)-Norfluoxetine, the active metabolite of Fluoxetine (Prozac).[9]

-

(R)-Tomoxetine (Atomoxetine): The (R)-enantiomer is the crucial chiral precursor for synthesizing (R)-tomoxetine, the active ingredient in Strattera, a medication used to treat ADHD.[3]

-

Other Antidepressants: It is also a building block for other drugs like Nisoxetine.[9]

The reliable and scalable synthesis of enantiomerically pure (R)- or (S)-3-chloro-1-phenylpropan-1-ol is therefore a cornerstone for the manufacturing of these essential medicines.[1]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4][6][7][8][17] It may also cause respiratory irritation (H335).[6][7][8]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Accidental Release Measures:

References

- The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Chloro-1-phenylpropan-1-ol | 18776-12-0. (n.d.). Benchchem.

- 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets. (n.d.). Echemi.

- Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol. (n.d.). Benchchem.

- (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0. (2025). ChemicalBook.

- 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. (n.d.). PubChem.

- (S)-(-)-3-Chloro-1-phenyl-1-propanol Safety Data Sheet. (2024). Thermo Fisher Scientific.

- 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0. (2025). ChemicalBook.

- Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. (2009). PubMed.

- 3-chloro-1-phenylpropan-1-ol | 18776-12-0. (2011). Molbase.

- (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR. (n.d.). ChemicalBook.

- (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409. (n.d.). PubChem.

- (S)-(-)-3-Chloro-1-phenyl-1-propanol 98% | 100306-34-1. (n.d.). Sigma-Aldrich.

- Friedel-Crafts acylation of benzene. (n.d.). Jim Clark.

- (R)-(+)-3-chloro-1-phenyl-1-propanol, 97%. (n.d.). Thermo Fisher Scientific.

- 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 wiki. (n.d.). Guidechem.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.

- Acylation of Benzene - Friedel Crafts (A-Level Chemistry). (2022). YouTube.

- 3-Chloropropiophenone. (n.d.). PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 6. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. (S)-(-)-3-氯-1-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (R)-(+)-3-chloro-1-phenyl-1-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. 3-chloro-1-phenylpropan-1-ol | 18776-12-0-Molbase [molbase.com]

Introduction: The Significance of 3-Chloro-1-phenylpropan-1-ol in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of 3-Chloro-1-phenylpropan-1-ol

3-Chloro-1-phenylpropan-1-ol is a chiral alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its bifunctional nature, possessing both a hydroxyl and a chloro group, makes it a versatile building block. Most notably, it is a key precursor in the synthesis of potent antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine.[3][4] The stereochemistry of the alcohol is critical, with specific enantiomers, such as (R)-(+)-3-Chloro-1-phenyl-1-propanol, being essential for producing the desired biologically active molecules.[3][4]

Given its importance in drug development, a thorough understanding of its physical properties is paramount for researchers and scientists. These properties not only confirm the identity and purity of the compound but also dictate its handling, reaction conditions, and purification methodologies. This guide provides a comprehensive overview of the key physical characteristics of 3-Chloro-1-phenylpropan-1-ol, detailed protocols for their experimental determination, and the scientific rationale behind these procedures.

Core Physical and Chemical Properties

The fundamental physical properties of 3-Chloro-1-phenylpropan-1-ol are summarized below. It is important to note that properties such as melting point can vary between the racemic mixture and its pure enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | [5][6] |

| Molecular Weight | 170.64 g/mol | [5][7] |

| Appearance | White to off-white solid | [3][8] |

| Melting Point | 30-36 °C (racemic mixture) | [8][9] |

| 57-60 °C ((R)- or (S)-enantiomer) | [3][7] | |

| Boiling Point | 116 °C @ 4 mmHg | [8] |

| 130-132 °C (predicted) | [9] | |

| Density | ~1.134 g/cm³ @ 20 °C | [9] |

| Refractive Index | ~1.544 | [8][9] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate.[8] Sparingly soluble in water.[2] |

Section 1: Melting Point Determination

Theoretical Basis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[10][11] For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C.[11] The presence of impurities disrupts the crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range (>3 °C).[10] Therefore, melting point determination is a fundamental and rapid technique for assessing the purity and identity of a solid organic compound.

Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point using a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation:

-

Ensure the 3-Chloro-1-phenylpropan-1-ol sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a clean, dry watch glass with a spatula.[12]

-

Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame for a few seconds.[13][14]

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm is achieved.[11][14] Uniform packing without air gaps is crucial for accurate heat transfer.[12]

-

-

Apparatus Setup & Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a high value to obtain a rapid, approximate melting point. This saves time and establishes a preliminary range.

-

Allow the apparatus to cool significantly.

-

Prepare a new sample and place it in the apparatus.

-

Heat rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate measurement.[12]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Section 2: Boiling Point Determination

Theoretical Basis

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16] At this temperature, the liquid undergoes a phase change to a gas.[16] Like the melting point, the boiling point is a characteristic physical property that is useful for identifying a liquid and assessing its purity. The boiling point is highly dependent on pressure; therefore, it is standard practice to report the pressure at which it was measured.[15]

Experimental Protocol: Micro Boiling Point (Siwoloboff Method)

This method is ideal for determining the boiling point of small quantities of liquid, which is common in a research setting.

Methodology:

-

Apparatus Setup:

-

Add a small amount (a few milliliters) of 3-Chloro-1-phenylpropan-1-ol to a fusion tube or a small test tube.[13][16]

-

Take a standard melting point capillary tube and seal one end.

-

Place the capillary tube into the fusion tube with the open end down, so it is submerged in the liquid.[13][17]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[13][16]

-

-

Measurement:

-

Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[17]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point is reached, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.[16]

-

Note the temperature when this rapid bubbling occurs.

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow and eventually stop. As the liquid cools further, its vapor pressure will drop below the atmospheric pressure, and the liquid will be drawn up into the capillary tube.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17] This is the point where the external pressure and the liquid's vapor pressure are in equilibrium.

-

Record the barometric pressure along with the observed boiling point.[15]

-

Workflow Diagram: Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Section 3: Solubility Characterization

Theoretical Basis

Solubility provides critical information about a molecule's polarity and the presence of acidic or basic functional groups.[18] The principle of "like dissolves like" is a useful guide; polar compounds dissolve in polar solvents (like water), while non-polar compounds dissolve in non-polar solvents.[19] Furthermore, solubility tests in acidic or basic aqueous solutions can indicate the presence of functional groups that can be protonated or deprotonated to form water-soluble ionic salts.[18][20] For 3-Chloro-1-phenylpropan-1-ol, the phenyl group is non-polar, while the hydroxyl group is polar. The overall solubility will be a balance of these characteristics.

Experimental Protocol: Systematic Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of the compound.

Methodology:

-

Initial Test in Water:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[21]

-

Observe if the compound dissolves. 3-Chloro-1-phenylpropan-1-ol is expected to be sparingly soluble or insoluble.

-

-

Test in 5% Aqueous NaOH:

-

If the compound is insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample.

-

Shake vigorously. The hydroxyl group of an alcohol is generally not acidic enough to be deprotonated by NaOH.[20] Therefore, no significant increase in solubility is expected compared to water.

-

-

Test in 5% Aqueous HCl:

-

If the compound is insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample.

-

Shake vigorously. The alcohol functional group is not basic and will not be protonated by dilute acid.[20] Therefore, no significant increase in solubility is expected.

-

-

Test in Organic Solvents:

-

Test the solubility in a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., hexane or toluene).

-

Add 25 mg of the compound to a test tube, followed by 0.75 mL of the chosen organic solvent.

-

The compound is expected to be soluble in moderately polar to polar organic solvents due to its structure.

-

Workflow Diagram: Solubility Classification

Caption: Decision tree for solubility testing.

Section 4: Spectroscopic Data

While not determined by the physical methods above, spectroscopic data are intrinsic physical properties used for structural elucidation and confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include multiplets for the aromatic protons (phenyl group), a multiplet for the proton on the carbon bearing the hydroxyl group (the benzylic proton), and multiplets for the two methylene groups (-CH₂-) of the propyl chain.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will show distinct signals for each unique carbon atom in the molecule. One would expect to see signals for the aromatic carbons, the carbon attached to the hydroxyl group, the carbon attached to the chlorine atom, and the central methylene carbon.[3]

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M+] would be observed at m/z 170. A characteristic [M+2] peak at m/z 172, with an intensity of about one-third of the [M+] peak, would also be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[3]

-

IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretch will be visible around 1000-1200 cm⁻¹, and a C-Cl stretch will be found in the fingerprint region, typically 600-800 cm⁻¹.[6]

Section 5: Safety and Handling

As a chemical intermediate, proper handling of 3-Chloro-1-phenylpropan-1-ol is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[5][22] It may also cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8] Recommended storage is often refrigerated (2-8°C).[8]

-

Spill & Disposal: In case of a spill, avoid dust formation, contain the spillage, and collect it for disposal.[22] Dispose of the chemical in accordance with local, state, and federal regulations.

References

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. Available from: [Link]

-

Melting point determination - University of Calgary. Available from: [Link]

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available from: [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available from: [Link]

-

Experiment 1: Melting-point Determinations - Athabasca University. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - An-Najah National University. Available from: [Link]

-

3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem. Available from: [Link]

-

experiment (1) determination of melting points - University of Technology, Iraq. Available from: [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Available from: [Link]

-

The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available from: [Link]

-

Determination of Boiling Point | PDF - Scribd. Available from: [Link]

-

(S)-(-)-3-Chloro-1-phenyl-1-propanol - UB. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available from: [Link]

-

(1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem. Available from: [Link]

-

3-chloro-1-phenylpropan-1-ol | 18776-12-0-Molbase. Available from: [Link]

-

100306-33-0| Chemical Name : (R)-(+)-3-chloro-1-phenylpropanol | Pharmaffiliates. Available from: [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Page loading... [guidechem.com]

- 3. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1 [sigmaaldrich.com]

- 8. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. athabascau.ca [athabascau.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. youtube.com [youtube.com]

- 20. scribd.com [scribd.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. echemi.com [echemi.com]

3-Chloro-1-phenylpropan-1-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-1-phenylpropan-1-ol

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug development and synthetic chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a drug candidate. 3-Chloro-1-phenylpropan-1-ol, a versatile chiral building block and intermediate in the synthesis of various pharmaceuticals, exemplifies the need for rigorous, multi-technique structure elucidation. Its asymmetric center and the presence of both hydroxyl and chloro- functional groups necessitate a comprehensive analytical approach to confirm its identity, purity, and stereochemistry.

This guide provides a detailed, experience-driven framework for the complete structure elucidation of 3-Chloro-1-phenylpropan-1-ol. It moves beyond a simple recitation of methods to explain the why behind the how, emphasizing a self-validating system of protocols designed to ensure the highest degree of scientific integrity.

Part 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's physical and chemical properties is essential. This initial data provides the first layer of identity confirmation and informs the selection of appropriate analytical techniques.

Critical Identifiers and Properties

A summary of the key physicochemical properties of 3-Chloro-1-phenylpropan-1-ol is presented in Table 1. This data serves as a primary reference for sample identification and handling.

| Property | Value | Source |

| CAS Number | 1005-49-8 | |

| Molecular Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | Colorless to light yellow oil or solid | |

| Boiling Point | 135-138 °C at 12 mmHg | |

| Melting Point | 43-46 °C | |

| Solubility | Soluble in methanol, chloroform |

Chromatographic Purity Assessment: The First Line of Defense

A pure sample is non-negotiable for accurate structure elucidation. Contaminants can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment.

Experimental Protocol: Reversed-Phase HPLC for Purity

-

System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (for the phenyl group).

-

Sample Preparation: Prepare a 1 mg/mL solution of 3-Chloro-1-phenylpropan-1-ol in the mobile phase.

-

Injection Volume: 5 µL.

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Trustworthiness Check: The choice of 254 nm is based on the strong UV absorbance of the phenyl group, ensuring high sensitivity. An isocratic method is chosen for its robustness and reproducibility in a quality control setting.

Part 2: The Spectroscopic Triad for Unambiguous Structure Confirmation

Spectroscopy is the core of structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and confirmatory view of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chloro-1-phenylpropan-1-ol, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Phenyl Protons (C₆H₅): ~7.2-7.4 ppm (multiplet, 5H). These protons on the aromatic ring will typically appear as a complex multiplet.

-

Methine Proton (CH-OH): ~4.8-5.0 ppm (triplet or dd, 1H). This proton is deshielded by both the phenyl ring and the hydroxyl group. It will be coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-Cl): ~3.6-3.8 ppm (triplet, 2H). These protons are deshielded by the adjacent electron-withdrawing chlorine atom.

-

Methylene Protons (CH₂-CH): ~2.0-2.2 ppm (multiplet, 2H). These protons are adjacent to the chiral center and will show more complex splitting (diastereotopic protons).

-

Hydroxyl Proton (OH): Variable, ~2.0-4.0 ppm (broad singlet, 1H). The chemical shift of this proton is concentration and solvent dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Phenyl Carbons: ~125-145 ppm (multiple signals). The ipso-carbon (attached to the propanol chain) will be at the downfield end.

-

Methine Carbon (C-OH): ~70-75 ppm.

-

Methylene Carbon (C-CH₂Cl): ~45-50 ppm.

-

Methylene Carbon (C-Cl): ~40-45 ppm.

-

Experimental Protocol: NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve the compound and its single residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a 90° pulse angle.

-

Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

Expected Absorption Bands:

-

O-H Stretch (Alcohol): A strong, broad band around 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and principal bands around 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

-

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 170. This peak will be accompanied by an M+2 peak at m/z = 172 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragment Ions:

-

[M-H₂O]⁺: m/z = 152 (loss of water).

-

[M-Cl]⁺: m/z = 135 (loss of chlorine).

-

[C₆H₅CHOH]⁺: m/z = 107 (benzylic cleavage), a very common and often base peak.

-

-

Workflow for Spectroscopic Elucidation

The following diagram illustrates the logical flow of using the spectroscopic triad for structure confirmation.

Caption: Logical workflow for the structure elucidation of 3-Chloro-1-phenylpropan-1-ol.

Part 3: The Self-Validating System in Practice

The trustworthiness of the final structure assignment relies on the convergence of data from these independent techniques. Each piece of data should corroborate the others.

Data Convergence Diagram

The relationship between the expected structural features and the validating analytical data is crucial.

Caption: Data convergence map for validating structural features.

By systematically applying this multi-technique approach, researchers can achieve an unambiguous and robust elucidation of the structure of 3-Chloro-1-phenylpropan-1-ol, ensuring the integrity of any subsequent research and development efforts.

References

An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol (CAS: 18776-12-0): Synthesis, Applications, and Analytical Characterization

This guide provides a comprehensive technical overview of 3-Chloro-1-phenylpropan-1-ol, a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of this important molecule.

Core Characteristics and Physicochemical Properties

3-Chloro-1-phenylpropan-1-ol, identified by the CAS number 18776-12-0, is an aryl-substituted halogenated alcohol. Its structure, featuring a phenyl group, a hydroxyl group, and a chlorine atom on the propyl chain, imparts a dual reactivity that makes it a valuable precursor in complex organic synthesis.[1] The molecule exists as a racemic mixture, though its individual enantiomers, (R)-(+)-3-chloro-1-phenyl-1-propanol (CAS: 100306-33-0) and (S)-(-)-3-chloro-1-phenyl-1-propanol (CAS: 100306-34-1), are often of greater interest in pharmaceutical applications due to the stereospecificity of biological targets.[2][3]

The compound is typically a white to off-white solid at room temperature, with solubility in various organic solvents.[4][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18776-12-0 | [4] |

| Molecular Formula | C₉H₁₁ClO | [4][6] |

| Molecular Weight | 170.64 g/mol | [4][6] |

| Appearance | White to Off-White Solid | [4][7][8] |

| Melting Point | 31.0 to 36.0 °C | [4][9] |

| Boiling Point | 116 °C at 4 mmHg | [4] |

| Density | ~1.134 g/cm³ | [4][9] |

| IUPAC Name | 3-chloro-1-phenylpropan-1-ol | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | [4][5] |

Synthesis and Manufacturing: From Precursor to Product

The primary route for synthesizing 3-Chloro-1-phenylpropan-1-ol involves the reduction of its ketone precursor, 3-chloropropiophenone (CAS: 936-59-4).[1] This transformation is fundamental, and the choice of reducing agent and reaction conditions dictates the stereochemical outcome of the final product.

Racemic Synthesis

For applications where stereochemistry is not critical, a straightforward reduction using standard hydride reagents like sodium borohydride (NaBH₄) is employed. This method is cost-effective and high-yielding but results in a 50:50 mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis: Accessing Chiral Intermediates

In pharmaceutical synthesis, obtaining a single enantiomer is often crucial for therapeutic efficacy and to minimize off-target effects. The synthesis of enantiomerically pure (R)- or (S)-3-chloro-1-phenylpropan-1-ol is achieved through asymmetric reduction or chiral resolution.

-

Asymmetric Catalysis: A widely used method involves the asymmetric reduction of 3-chloropropiophenone using a chiral catalyst.[2] For instance, borane complexes in the presence of a chiral catalyst like (S)-(-)-α,α-diphenylprolinol can selectively produce the (R)-enantiomer with high enantiomeric excess (ee).[7] This approach is highly valued for its efficiency and selectivity.[10]

-

Biocatalysis: Enzymatic reactions offer a green and highly selective alternative. Lipases can be used for the kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol esters.[10][11] In one method, a lipase selectively hydrolyzes one ester enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high optical purity.[11] Studies have also demonstrated the use of recombinant E. coli cells expressing reductases to produce (S)-3-chloro-1-phenylpropan-1-ol with excellent yield and over 99.9% enantiomeric excess.[1]

The following diagram illustrates a general workflow for the synthesis of 3-Chloro-1-phenylpropan-1-ol.

Caption: General workflow for the synthesis of 3-Chloro-1-phenylpropan-1-ol.

Detailed Experimental Protocol: Asymmetric Reduction

The following protocol is a representative example for the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol, based on literature methods.[7]

-

Catalyst Preparation: To a dry, nitrogen-purged flask, add (S)-(-)-α,α-diphenylprolinol (0.30 g, 1.19 mmol) and anhydrous toluene (7 mL).

-

Slowly add a 1 M solution of borane tetrahydrofuran complex (BH₃·THF) (0.35 mL, 3.56 mmol) at 30 °C.

-

Stir the resulting clear solution for 30 minutes to allow for the formation of the chiral oxazaborolidine catalyst (CBS catalyst).

-

Substrate Addition: In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one (1 g, 5.93 mmol) in anhydrous toluene (1 mL).

-

Add the substrate solution dropwise to the stirred catalyst solution.

-

Reduction: Add additional BH₃·THF (6 mL, 61.44 mmol) to the reaction mixture over 3 minutes.

-

Stir the reaction at room temperature for approximately 15-20 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction flask in an ice bath. Carefully and sequentially quench the reaction by the slow addition of methanol (10 mL), followed by isopropanol (10 mL), and finally 3M hydrochloric acid (3 mL).

-

Isolation: Filter the mixture through a pad of diatomaceous earth. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or crystallization to yield the final product as a white solid.[2][11]

Key Applications in Drug Development and Organic Synthesis

The utility of 3-Chloro-1-phenylpropan-1-ol stems from its bifunctional nature, allowing it to serve as a versatile building block for more complex molecules.[1]

Pharmaceutical Intermediates

This compound is a critical intermediate in the synthesis of several important pharmaceuticals, particularly antidepressants.[2][12] Its chiral forms are essential for producing enantiomerically pure active pharmaceutical ingredients (APIs).

-

Fluoxetine and Norfluoxetine: It serves as a key intermediate in the preparation of (S)-Norfluoxetine, a metabolite of the widely known antidepressant Fluoxetine.[7][8]

-

Atomoxetine: The racemic form is an intermediate for racemic Atomoxetine.[9][13]

-

Tomoxetine and Nisoxetine: The (R)-enantiomer is a crucial building block for synthesizing antidepressants like (R)- and (S)-tomoxetine and nisoxetine.[1][7]

-

Dapoxetine: It is also a precursor in the production of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[12]

The diagram below illustrates its role as a key intermediate.

Caption: Role as a chiral precursor in pharmaceutical synthesis.

Broader Synthetic Applications

Beyond its well-established role in pharmaceuticals, 3-Chloro-1-phenylpropan-1-ol is also utilized in other areas of organic synthesis:

-

Agrochemicals: It serves as a building block for the development of new agrochemical compounds.[3]

-

Flavor and Fragrance: The compound is explored for its potential in creating specific aromatic profiles in the flavor and fragrance industry.[3]

-

General Organic Synthesis: The presence of a reactive chlorine atom and a hydroxyl group allows for a variety of chemical modifications, making it a valuable tool for constructing complex molecular architectures in both academic and industrial research.[3][5][12]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and, when applicable, the enantiomeric excess of 3-Chloro-1-phenylpropan-1-ol.

Spectroscopic and Chromatographic Methods

A combination of techniques is typically employed for full characterization:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used for structural elucidation and confirmation.[14][15] |

| Fourier-Transform Infrared (FTIR) | Identifies functional groups, such as the hydroxyl (-OH) stretch (~3330 cm⁻¹).[15] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6][16] |

| Gas Chromatography (GC) | Assesses purity and can be used with a chiral column to determine enantiomeric excess (ee).[11] |

| High-Performance Liquid (HPLC) | Used for purity determination and chiral separations to quantify enantiomeric purity.[11] |

Sample Protocol: Chiral GC for Enantiomeric Excess (ee) Determination

-

Sample Preparation: Prepare a dilute solution of the synthesized 3-Chloro-1-phenylpropan-1-ol (e.g., 1 mg/mL) in a suitable solvent like chloroform.

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times on the chiral column.

-

Calculation: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Safety, Handling, and Storage

Proper handling of 3-Chloro-1-phenylpropan-1-ol is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[17][18]

| Safety Aspect | Recommendation |

| GHS Hazard Statements | H302: Harmful if swallowed.[6][9][17] H315: Causes skin irritation.[19] H319: Causes serious eye irritation.[19] H335: May cause respiratory irritation.[19] |

| GHS Pictograms | |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry place.[4][5] Recommended storage is often refrigerated at 2-8°C.[4][8] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

3-Chloro-1-phenylpropan-1-ol is more than a simple chemical compound; it is a key enabler in the synthesis of complex, life-enhancing pharmaceuticals. Its value is particularly pronounced in its chiral forms, which allow for the stereospecific synthesis of modern drugs, especially antidepressants. A thorough understanding of its synthesis, from racemic to highly selective asymmetric methods, combined with robust analytical characterization and stringent safety protocols, is essential for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the full potential of this versatile intermediate.

References

- The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0. (n.d.). ChemicalBook.

- (S)-(-)-3-Chloro-1-phenyl-1-propanol. (n.d.). Chem-Impex.

- (R)-(+)-3-chloro-1-phenylpropanol | 100306-33-0. (n.d.). Pharmaffiliates.

- (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 | 100306-34-1. (n.d.). Sigma-Aldrich.

- 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0. (n.d.). ChemicalBook.

- 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets. (2019, July 15). Echemi.

- Understanding the Chemical Properties and Applications of 3-Chloro-1-phenylpropanol (CAS 18776-12-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (-)-3-Chloro-1-phenyl-1-propanol SDS, 100306-34-1 Safety Data Sheets. (2019, July 15). ECHEMI.

- Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (1992). Google Patents.

- 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. (n.d.). PubChem.

- 3-CHLORO-1-PHENYL-1-PROPANOL 18776-12-0 wiki. (n.d.). Guidechem.

- (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409. (n.d.). PubChem.

- Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.

- Contextualization of Aryl-Substituted Halogenated Alcohols in Chemical Science Research. (n.d.). Benchchem.

- 18776-12-0, 3-Chloro-1-phenyl-1-propanol Formula. (n.d.). ECHEMI.

- (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- rac 3-Chloro-1-phenylpropanol | CAS No : 18776-12-0. (n.d.). Pharmaffiliates.

- Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. (n.d.).

- 1-Propanone, 3-chloro-1-phenyl-. (n.d.). NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. echemi.com [echemi.com]

- 10. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 11. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum [chemicalbook.com]

- 15. ccsenet.org [ccsenet.org]

- 16. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

- 19. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol

This guide provides an in-depth technical overview of (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0), a chiral alcohol of significant importance in the pharmaceutical industry. Its role as a key building block in the synthesis of widely prescribed drugs necessitates a thorough understanding of its properties, synthesis, and analysis. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who require a comprehensive understanding of this critical chiral intermediate.

Introduction: The Significance of a Chiral Building Block

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral secondary alcohol that serves as a crucial intermediate in the stereoselective synthesis of several active pharmaceutical ingredients (APIs).[1][2] Its utility lies in the precise three-dimensional arrangement of its atoms, which allows for the construction of complex molecular architectures with specific biological activities. The primary application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably (R)-Fluoxetine and (R)-Atomoxetine.[3][4] The enantiomeric purity of this intermediate is paramount, as the desired therapeutic effect of the final drug product often resides in a single enantiomer.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (R)-(+)-3-Chloro-1-phenyl-1-propanol is essential for its safe handling, storage, and use in synthesis.

| Property | Value | Reference |

| CAS Number | 100306-33-0 | [5] |

| Molecular Formula | C₉H₁₁ClO | [5] |

| Molecular Weight | 170.64 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 58-60 °C | [6] |

| Purity | Typically ≥97% | [5] |

Synthesis and Stereochemical Control

The industrial production of enantiomerically pure (R)-(+)-3-Chloro-1-phenyl-1-propanol predominantly relies on the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenylpropanone.[1] Achieving high enantiomeric excess (e.e.) is the critical challenge, and several methods have been developed to this end.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

A widely employed and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the ketone.

Mechanism of the CBS Reduction:

The enantioselectivity of the CBS reduction is a result of a highly organized transition state. The key steps are:

-

Coordination: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.

-

Activation: This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone approaches the catalyst from the sterically less hindered face.

-

Hydride Transfer: A stereoselective intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered ring transition state.

-

Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next catalytic cycle.

Caption: Simplified workflow of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of 3-Chloro-1-phenylpropanone

-

Materials:

-

3-Chloro-1-phenylpropanone

-

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][6][7][8]oxazaborole (CBS catalyst)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the CBS catalyst (typically 5-10 mol%) in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0-5 °C and slowly add the borane-dimethyl sulfide complex. Stir for 15-30 minutes.

-

Slowly add a solution of 3-chloro-1-phenylpropanone in anhydrous THF to the catalyst-borane mixture, maintaining the temperature between 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol at 0 °C.

-

Acidify the mixture with 1M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure (R)-(+)-3-Chloro-1-phenyl-1-propanol.

-

Enzymatic Resolution

An alternative approach to obtaining the (R)-enantiomer is through the enzymatic resolution of the racemic 3-chloro-1-phenyl-1-propanol. This method often involves the use of lipases, which can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol. For instance, immobilized lipase B from Candida antarctica can be used for this purpose.[8]

Applications in Pharmaceutical Synthesis

The primary utility of (R)-(+)-3-Chloro-1-phenyl-1-propanol lies in its role as a precursor to important pharmaceuticals.

Synthesis of (R)-Fluoxetine

(R)-Fluoxetine, the active enantiomer of the widely used antidepressant Prozac®, can be synthesized from (R)-(+)-3-Chloro-1-phenyl-1-propanol. The synthesis involves the conversion of the chloro group to a methylamino group, followed by a nucleophilic aromatic substitution reaction.

Caption: Key steps in the synthesis of (R)-Fluoxetine.

A common route involves reacting (R)-(+)-3-Chloro-1-phenyl-1-propanol with methylamine to form (R)-3-(methylamino)-1-phenyl-1-propanol. This intermediate is then deprotonated with a strong base like sodium hydride, and the resulting alkoxide undergoes a nucleophilic aromatic substitution with 4-chlorobenzotrifluoride to yield (R)-Fluoxetine.[9]

Synthesis of (R)-Atomoxetine

(R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, is also synthesized from (R)-(+)-3-Chloro-1-phenyl-1-propanol.[3] The synthesis can proceed through a Mitsunobu reaction or a nucleophilic aromatic substitution.

In a representative synthesis, the racemic 3-chloro-1-phenyl-1-propanol is first prepared and then resolved, for example, by enzymatic acylation. The resulting (R)-alcohol is then condensed with o-cresol via a Mitsunobu reaction using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD). The resulting ether is then treated with methylamine to yield (R)-Atomoxetine.[3][8]

Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric excess of (R)-(+)-3-Chloro-1-phenyl-1-propanol is critical for its use in pharmaceutical manufacturing.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.

Typical HPLC Method Parameters:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common mobile phase composition is n-hexane:isopropanol (90:10 v/v).[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm, is common.[11]

-

Temperature: The column is usually maintained at a constant temperature, for example, 25 °C.

The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography can also be employed for the determination of enantiomeric purity.

Typical Chiral GC Method Parameters:

-

Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., β-dex™ or γ-dex™), is used.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is often employed to achieve good separation. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For (R)-(+)-3-Chloro-1-phenyl-1-propanol in CDCl₃, the expected signals include:

-

A multiplet for the aromatic protons of the phenyl group.

-

A multiplet for the methine proton attached to the hydroxyl group and the phenyl ring.

-

Multiplets for the two diastereotopic methylene protons adjacent to the chiral center.

-

A triplet for the methylene protons adjacent to the chlorine atom.

-

A broad singlet for the hydroxyl proton.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the two aliphatic carbons.

Safety and Handling

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chemical that should be handled with appropriate safety precautions.

-

Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12][14]

Conclusion

(R)-(+)-3-Chloro-1-phenyl-1-propanol stands as a testament to the critical role of chiral intermediates in modern medicinal chemistry. Its efficient and stereoselective synthesis is a key factor in the production of essential medications. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is indispensable for scientists and professionals working in the field of drug development and manufacturing. The continued optimization of synthetic routes and analytical methods for this and similar chiral building blocks will undoubtedly contribute to the advancement of pharmaceutical science.

References

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link]

-

Chempedia - LookChem. Preparation of Atomoxetine hydrochloride. Available from: [Link]

- Google Patents. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine.

-

New Drug Approvals. Atomoxetine. Available from: [Link]

- Google Patents. EP0529842B1 - Production of fluoxetine and new intermediates.

-

CNR-IRIS. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Available from: [Link]

-

CNR-IRIS. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Available from: [Link]

-

de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-499. Available from: [Link]

-

Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Available from: [Link]

-

PubChem. 3-Chloro-1-phenylpropanol. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0025656). Available from: [Link]

- Google Patents. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available from: [Link]

-

ResearchGate. Preparation of fluoxetine by multiple flow processing steps. Available from: [Link]

-

SpectraBase. (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available from: [Link]

-

CNKI. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester. Available from: [Link]

-

Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3), p39. Available from: [Link]

-

ResearchGate. A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Available from: [Link]

-

Chemistry Steps. Synthesis of Prozac (Fluoxetine). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

UBuy. (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available from: [Link]

-

ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. scbt.com [scbt.com]

- 6. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Preparation of Atomoxetine hydrochloride - Chempedia - LookChem [lookchem.com]

- 9. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 10. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum [chemicalbook.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Chiral Chlorohydrin

An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS 100306-34-1)

(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a chiral chlorohydrin of significant value in modern synthetic chemistry.[1] Its strategic importance lies in the specific spatial arrangement of its hydroxyl and chloro functional groups relative to a stereogenic center. This precise three-dimensional architecture makes it an indispensable chiral building block for the enantioselective synthesis of complex bioactive molecules.[1] While it finds use in the development of various organic compounds, its most prominent role is as a key intermediate in the synthesis of high-profile pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) such as (S)-Fluoxetine, the active enantiomer of Prozac.[2] This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, designed to equip researchers with the foundational knowledge required for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic characteristics of (S)-(-)-3-Chloro-1-phenyl-1-propanol are well-defined, ensuring its reliable identification and handling.

Physicochemical Properties

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 100306-34-1 | [1][3] |

| Molecular Formula | C₉H₁₁ClO | [1][3] |

| Molecular Weight | 170.64 g/mol | [1][3][4] |

| IUPAC Name | (1S)-3-chloro-1-phenylpropan-1-ol | [3] |

| Synonyms | (S)-(-)-α-(2-Chloroethyl)benzyl alcohol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-61 °C | [1][5][6] |

| Optical Rotation | [α]²⁰/D ≈ -25° (c=1 in CHCl₃) | [1] |

| SMILES String | Oc1ccccc1 | |

| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of (S)-(-)-3-Chloro-1-phenyl-1-propanol. While raw spectra are available from various databases, a foundational understanding of the expected signals is essential for interpretation.[7][8]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include: a multiplet for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), a triplet for the carbinol proton (-CH(OH)-) due to coupling with the adjacent methylene group, multiplets for the two diastereotopic protons of the methylene group adjacent to the stereocenter (-CH₂-), and a triplet for the methylene group protons adjacent to the chlorine atom (-CH₂Cl). The hydroxyl proton will appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each of the nine carbon atoms. This includes four signals for the phenyl ring (with two being more intense due to symmetry), a signal for the carbinol carbon (-C(OH)-), and signals for the two aliphatic methylene carbons (-CH₂- and -CH₂Cl).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 172. Common fragmentation patterns include the loss of H₂O, HCl, and the chloroethyl side chain, leading to a prominent peak for the benzoyl cation at m/z 105.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching band will be visible around 1000-1200 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 600-800 cm⁻¹.

Section 2: Synthesis and Enantioselective Control

The primary challenge in producing (S)-(-)-3-Chloro-1-phenyl-1-propanol is achieving high enantiomeric purity. The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. This can be accomplished through both chemical catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of ketones to chiral secondary alcohols.[10][11] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a borane source (e.g., BH₃·THF or BH₃·SMe₂).